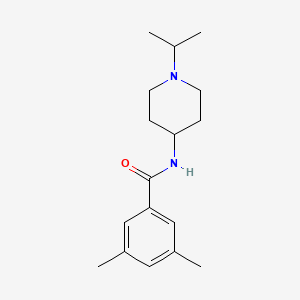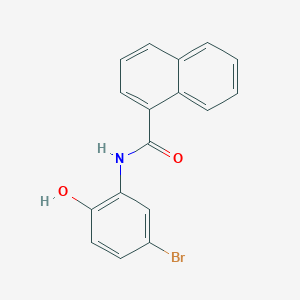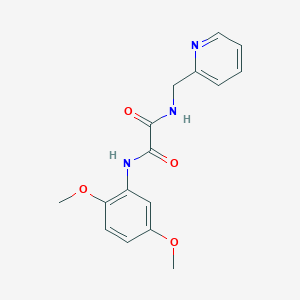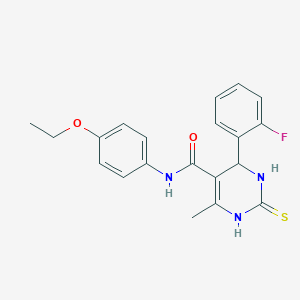![molecular formula C17H19NO2 B4967568 (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B4967568.png)
(2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine, also known as o,p'-DDMA, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research due to its unique properties.
作用机制
The exact mechanism of action of (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine release, which can result in the psychoactive effects observed.
Biochemical and Physiological Effects
O,p'-DDMA has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to feelings of euphoria and increased energy. It has also been shown to increase heart rate and blood pressure, which can have potential cardiovascular effects.
实验室实验的优点和局限性
O,p'-DDMA has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been shown to have unique effects on the central nervous system, which can be useful in studying certain neurological disorders.
However, there are also limitations to using (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA in lab experiments. It is a psychoactive substance, which means that it can have potential safety concerns for researchers. Additionally, its effects on the central nervous system may not be relevant to all areas of research.
未来方向
There are several future directions for the study of (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA. One potential area of research is its use in studying certain neurological disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA is a psychoactive substance that has been studied for its potential use in scientific research. It is relatively easy to synthesize and has unique effects on the central nervous system. While it has potential advantages for lab experiments, there are also limitations and safety concerns that must be considered. Further research is needed to fully understand its potential uses and effects.
合成方法
The synthesis method of (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA involves the reaction of 2-methoxybenzaldehyde with 3-(2-methoxyphenyl)prop-2-en-1-amine in the presence of a reducing agent. The product is purified using chromatography techniques. The synthesis of (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA is relatively simple and can be performed in a laboratory setting.
科学研究应用
O,p'-DDMA has been studied for its potential use in scientific research due to its unique properties. It is a psychoactive substance that has been shown to have effects on the central nervous system. Studies have shown that (2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine'-DDMA can induce hyperactivity and stereotypy in animals, which suggests that it may have potential use in the study of certain neurological disorders.
属性
IUPAC Name |
2-methoxy-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-19-16-11-5-3-8-14(16)9-7-13-18-15-10-4-6-12-17(15)20-2/h3-12,18H,13H2,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBNYWRSEDWUAJ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCNC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CNC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4967493.png)
![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)
![1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4967505.png)


![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1-piperazinyl]-3-oxopropyl}acetamide](/img/structure/B4967531.png)


![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4967541.png)
![5-(hydroxymethyl)-5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B4967552.png)

![2-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4967562.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4967571.png)